(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide is a novel compound that falls under the category of acrylohydrazides. These compounds have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of acrylohydrazide and triazole moieties, contribute to its chemical reactivity and biological properties.
The synthesis and characterization of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide can be found in recent studies focusing on acrylohydrazide derivatives and their applications in various fields. These studies typically utilize advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization.
This compound can be classified as:
The synthesis of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide typically involves a multi-step reaction sequence:
The reaction conditions are crucial for the successful synthesis of this compound. Typical conditions include:
The molecular structure of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide features:
The molecular formula can be represented as . Spectroscopic data such as NMR and NMR would provide insights into the hydrogen and carbon environments in the molecule.
The primary reactions involving (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide include:
These reactions often require optimization of conditions such as temperature and pH to maximize yield and purity. Thin-layer chromatography is typically employed for monitoring reaction progress.
The mechanism by which (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide exerts its biological effects may involve:
Further studies are required to elucidate its exact mechanism of action through biochemical assays and molecular docking studies.
Physical properties such as melting point, boiling point, and solubility are critical for understanding the behavior of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide in different environments.
Chemical properties include:
Characterization through spectroscopic methods will provide insights into these properties. For instance:
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide has potential applications in:
The compound features a conjugated molecular framework with defined stereochemistry. Its systematic IUPAC name, (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide, precisely describes its connectivity and configuration [5]. Key structural components include:
SMILES Notation: O=C(NNC1=NC=CN=C1)/C=C/N2N=C(C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)N=C2 (explicitly denoting the (E)-configuration) [1]
Physicochemical Properties:
Table 1: Comparative Analysis of Geometric Isomers
Characteristic | (E)-Isomer | (Z)-Isomer (Selinexor) |
---|---|---|
CAS Number | 1421923-86-5 [1] [5] | 1393477-72-9 [2] [4] |
Configuration | Trans orientation across C=C bond | Cis orientation across C=C bond |
Biological Status | Research isomer | Clinically approved (Selinexor®) |
Melting Point | Not reported | 241-242°C [2] |
Pharmacological Role | XPO1 inhibitor research compound | Approved oncology therapeutic |
The strategic fusion of 1,2,4-triazole and pyrazine heterocycles represents a significant evolution in targeted cancer drug design. Early analogs like KPT-185 and KPT-276 established the pharmacological foundation, demonstrating that 3,5-bis(trifluoromethyl)phenyl-triazole motifs effectively inhibit XPO1-mediated nuclear export [4]. These discoveries catalyzed intensive structure-activity relationship (SAR) studies focused on optimizing the acrylohydrazide linker's stereochemistry and heterocyclic termini.
The critical breakthrough emerged when researchers identified that the (Z)-configured acrylohydrazide (later named Selinexor/KPT-330) exhibited superior bioavailability and target engagement. This compound demonstrated potent tumor suppression across diverse xenograft models, prompting clinical evaluation [2] [6]. In parallel, the (E)-isomer (subject of this analysis) was systematically investigated to elucidate stereochemical influences on XPO1 binding and cellular permeability. These studies revealed that geometric isomerism significantly impacts three-dimensional orientation of the pyrazine ring relative to the triazole pharmacophore, thereby altering protein-ligand interaction dynamics [5].
Table 2: Evolution of Key Triazole-Pyrazine Hybrid Therapeutics
Compound | Development Milestone | Significance |
---|---|---|
KPT-185 | Preclinical proof-of-concept (circa 2010) | Validated XPO1 inhibition mechanism [4] |
KPT-276 | Phase I clinical trials (NCT01522872) | Improved pharmacokinetics over first-gen compounds |
(Z)-Isomer | Orphan designation (EU/3/14/1313, 2014) [6] | Designated for acute myeloid leukemia therapy (2014) |
(E)-Isomer | Chemical probe development (Ongoing) | Stereochemical comparator for SAR optimization studies |
The European Medicines Agency granted orphan designation (EU/3/14/1313) to the (Z)-isomer in August 2014 for acute myeloid leukemia (AML) treatment, recognizing its potential clinical impact on this life-threatening hematological malignancy affecting approximately 1.1 per 10,000 EU citizens [6]. This designation accelerated global research into both isomers, establishing the triazole-pyrazine-acrylohydrazide scaffold as a privileged structure in nuclear transport-targeted oncology.
The compound's pharmacological profile derives from synergistic interactions between its strategically positioned functional groups:
Electron-withdrawing properties moderate the triazole ring's basicity, influencing ionization state at physiological pH
1,2,4-Triazole-Pyrazine System:
Enables π-cation interactions with positively charged amino acids near the nuclear export tunnel
(E)-Acrylohydrazide Linkage:
Table 3: Functional Group Contributions to Pharmacological Properties
Functional Group | Pharmacological Contribution | Molecular Interactions |
---|---|---|
3,5-Bis(trifluoromethyl)phenyl | Enhanced bioavailability & target binding | Hydrophobic enclosure penetration, dipole interactions |
1,2,4-Triazole | Anchoring pharmacophore to XPO1 | Hydrogen bonding with Asp545, π-stacking with Phe572 |
(E)-Acrylohydrazide Chain | Configuration-dependent target engagement | Hydrazide H-bond donation to Cys528, spatial orientation |
Pyrazin-2-yl | Solubility modulation & auxiliary binding | Van der Waals contacts with hydrophobic subpocket |
The trifluoromethyl groups significantly influence electron distribution throughout the molecule, creating electrostatic gradients that complement the topology of XPO1's hydrophobic cleft. This precise alignment facilitates covalent reversible binding with the critical cysteine residue (Cys528) in the target protein's active site, thereby blocking nuclear export signal (NES) recognition and function [2] [5]. Meanwhile, the acrylohydrazide's stereochemistry determines whether the pyrazine moiety occupies distinct subpockets within the target binding site, explaining the differential activity between (E)- and (Z)-isomers despite identical atomic composition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7